molecular formula C8H8Cl2O B1329823 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone CAS No. 6611-78-5

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

Cat. No. B1329823
CAS RN: 6611-78-5
M. Wt: 191.05 g/mol
InChI Key: MJRRCEHODULPAV-UHFFFAOYSA-N
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Description

The compound of interest, 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone, is a derivative of the cyclohexadienone family, which is characterized by a six-membered ring containing two double bonds and a ketone functional group. This particular derivative includes dichloromethyl and methyl substituents on the ring, which influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related cyclohexadienone compounds has been described in several studies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one was achieved in 60% overall yield from benzaldehyde, which suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, a tetrachlorinated derivative, was reported with high yields, indicating that chlorination is a viable route for introducing chlorine atoms into the cyclohexadienone ring .

Molecular Structure Analysis

The molecular structure of cyclohexadienone derivatives can be complex, as seen in the organometallic derivative cyclopentadienyl(1,4-dimethyl-1,4-diboracyclohexa-2,5-diene)cobalt, which forms red-orange monoclinic crystals and has a unique bonding arrangement with the metal atom . Although the structure of 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone is not directly described, insights can be drawn from related compounds to infer that the presence of substituents can significantly alter the geometry and electronic distribution of the cyclohexadienone ring.

Chemical Reactions Analysis

Cyclohexadienone derivatives undergo various photochemical and acid-catalyzed reactions. For example, photochemical and acid-catalyzed rearrangements of a trimethylsilyl-substituted cyclohexadienone resulted in a mixture of products, including phenols and cyclopentenones . Photoreactions with amines and radical cyclization reactions have also been observed, leading to the formation of tropone derivatives . These studies suggest that 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone may also participate in similar photochemical and radical-mediated processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexadienone derivatives are influenced by their substituents. For instance, electrochemical studies on dihalomethyl-substituted cyclohexadienones have shown that reductive dehalogenation can lead to the formation of methyltropone derivatives . The presence of dichloromethyl groups in 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone would likely affect its electrochemical behavior similarly. Additionally, the synthesis of 2-methoxy-4,4-dimethyl-2,5-cyclohexadienone demonstrates the potential for introducing methoxy groups into the cyclohexadienone framework, which could modify the compound's solubility and reactivity .

Scientific Research Applications

1. Photochemistry and Electron Transfer

  • 4-Dichloromethyl-4-methyl-2,5-cyclohexadienone participates in photochemical reactions. When irradiated in amine solvents, it leads to the formation of dichloromethyl cyclohexadienones through a process involving electron transfer from the amines to zwitterion intermediates (Brisimitzakis & Schuster, 1982).

2. Electrochemical Properties

  • The compound has been studied for its electrochemical properties. Cyclic voltammetry and preparative electrolysis reveal that its reductive dehalogenation involves an initial two-electron reductive elimination of one of the geminal chlorine atoms, followed by a series of reactions leading to the formation of carbene and rearrangement into 4-methylcyclohepta-2,4,6-trien-1-one (Moiseeva et al., 2014).

3. Reactivity with Molecular Bromine

  • The compound and its derivatives react with molecular bromine in carbon tetrachloride, resulting in vinyl bromination products at the α-position relative to the carbonyl group. This demonstrates its reactivity and potential for further chemical transformations (Gavrilova et al., 2003).

4. Cyclohexadienone Rearrangements

  • Its involvement in cyclohexadienone rearrangements has been explored. Studies on isotope effects in these rearrangements provide insights into the reaction mechanisms and the effects of substituents on the cyclohexadienone core (Vitullo & Logue, 1976).

5. Use in Catalysis

  • Research indicates that cyclodextrins, when used as catalysts, can lead to the synthesis of 4-dichloromethyl-2,5-cyclohexadienones with high selectivity and yields. This application demonstrates the potential of this compound in catalytic processes and organic synthesis (Komiyama & Hirai, 1986).

6. Halogenation Processes

  • The halogenation of various derivatives of 4-dichloromethyl-4-methyl-2,5-cyclohexadienone has been studied, demonstrating the compound's reactivity and potential utility in creating halogenated derivatives for further chemical exploration (Avdeenko et al., 2001).

7. Photoreactions with Amines

  • Investigating the photoreactions of 4-tribromomethyl-4-methyl-2,5-cyclohexadienone with amines, researchers have proposed mechanisms involving single electron transfer from the amine ground state to the dienone excited state. This study contributes to understanding the photophysical and photochemical properties of this compound (Hasegawa et al., 1994).

properties

IUPAC Name

4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-8(7(9)10)4-2-6(11)3-5-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRRCEHODULPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C=C1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216313
Record name 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

CAS RN

6611-78-5
Record name 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one
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Record name 6611-78-5
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Record name 6-Dichloromethyl-6-methyl-1,4-cyclohexadien-3-one
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Record name 4-DICHLOROMETHYL-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
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4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
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4-Dichloromethyl-4-methyl-2,5-cyclohexadienone
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Reactant of Route 5
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Reactant of Route 6
4-Dichloromethyl-4-methyl-2,5-cyclohexadienone

Citations

For This Compound
1
Citations
TG Miller, RC Hollander - The Journal of Organic Chemistry, 1980 - ACS Publications
Schiff bases derived from 4-(dichloromethyl)-4-methyl-2, 5-cyclohexadien-l-one undergo a reaction with primary amines in which the dichloromethylgroup is cleaved from the molecule, and the remaining moiety is converted to a secondary amine. 1 The azine undergoes loss of both dichloromethyl groups and is converted to,'-azotoluene when heated with diglyme. 2 Similar loss
Number of citations: 8 pubs.acs.org

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